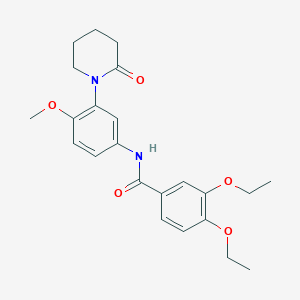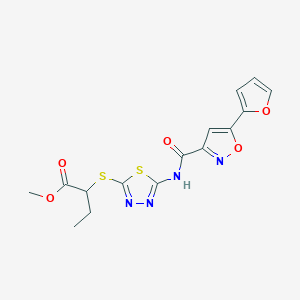![molecular formula C8H9N3OS2 B2589001 N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide CAS No. 2253640-77-4](/img/structure/B2589001.png)
N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide, also known as MITC, is a chemical compound that has gained considerable attention in scientific research. It is a potent isothiocyanate that has been shown to have significant biological activity.
Mechanism of Action
The mechanism of action of N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide is not fully understood. However, it is believed to exert its biological activity by reacting with thiol groups in proteins and enzymes, leading to their inactivation. This, in turn, disrupts cellular processes and results in cell death.
Biochemical and Physiological Effects:
N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit microbial growth, and suppress the growth of plant roots. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide in lab experiments is its potent biological activity. It can be used at low concentrations, making it a cost-effective option. However, N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide is highly reactive and can be toxic to cells at high concentrations. Therefore, careful handling and proper safety measures are required when working with this compound.
Future Directions
There are several potential future directions for research on N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide. One area of interest is its potential use as a pesticide and herbicide. It has been shown to be effective against a wide range of pests and weeds, making it a promising alternative to traditional chemical pesticides. Another area of interest is its potential use in cancer therapy. N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs. Finally, further research is needed to fully understand the mechanism of action of N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide is a potent chemical compound that has gained considerable attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide in various fields of scientific research.
Synthesis Methods
N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide can be synthesized by reacting N-methylacetamide with carbon disulfide and sodium hydroxide. The reaction results in the formation of a dithiocarbamate intermediate, which is then treated with bromine to yield N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide.
Scientific Research Applications
N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent antimicrobial, antifungal, and anticancer activity. It has also been investigated for its potential use as a pesticide and herbicide.
properties
IUPAC Name |
N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS2/c1-6(12)11(2)8-10-7(4-14-8)3-9-5-13/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCNQWINWREWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=NC(=CS1)CN=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Imidazol-1-yl-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2588918.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2588919.png)
![N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2588920.png)

![1-[2,6-Bis(trifluoromethyl)pyridin-4-yl]-4-(2,4-dichlorobenzoyl)piperazine](/img/structure/B2588925.png)
![(2-Fluorophenyl)-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]cyanamide](/img/structure/B2588926.png)

![1-(2-{[(cyclopentylamino)carbonyl]amino}ethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2588932.png)



![(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2588938.png)

![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)